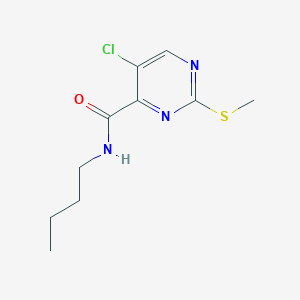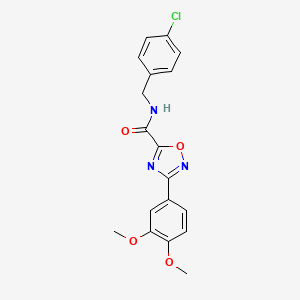![molecular formula C16H19N3O4S B5307014 N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was initially developed as an anti-cancer agent due to its ability to inhibit angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis. However, recent studies have also demonstrated its potential in treating other diseases such as inflammatory disorders and fibrosis.
作用机制
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide exerts its therapeutic effects by targeting various signaling pathways involved in disease progression. In cancer, it inhibits angiogenesis by targeting VEGF and FGFR signaling pathways. It also inhibits the proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In inflammatory disorders, it inhibits the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway. In fibrosis, it inhibits the activation of fibroblasts by targeting the TGF-β signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, it inhibits the growth of tumor cells and reduces tumor angiogenesis. In inflammatory disorders, it reduces the production of pro-inflammatory cytokines and suppresses inflammation. In fibrosis, it reduces the activation of fibroblasts and inhibits the production of extracellular matrix proteins.
实验室实验的优点和局限性
One of the advantages of N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide is its specificity for its target receptors and signaling pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of angiogenesis and fibrosis. Another area of research is the combination of this compound with other therapeutic agents to enhance its efficacy. In addition, the use of this compound as a diagnostic tool for cancer and other diseases is also an area of active research.
合成方法
The synthesis of N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the formation of an amide bond between 2-methoxyaniline and N-ethyl-4-aminobenzenesulfonamide. This is followed by the reaction of the resulting intermediate with phosgene to form the corresponding isocyanate. The final step involves the reaction of the isocyanate with glycine methyl ester to form this compound.
科学研究应用
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor and fibroblast growth factor receptor (FGFR). In addition, it has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis and psoriasis.
In fibrosis, this compound has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins. This makes it a potential therapeutic agent for diseases such as pulmonary fibrosis and liver fibrosis.
属性
IUPAC Name |
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-17-24(21,22)13-10-8-12(9-11-13)18-16(20)19-14-6-4-5-7-15(14)23-2/h4-11,17H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZLSMGLHXZULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)
![2-methyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5306940.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N,3,4,7-tetramethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B5306954.png)
![1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)
![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)


![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)